



Wee1-IN-3: A Technical Guide to a Selective Wee1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Wee1-IN-3	
Cat. No.:	B8144684	Get Quote

This technical guide provides an in-depth overview of **Wee1-IN-3**, a potent and selective inhibitor of Wee1 kinase. It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the G2/M cell cycle checkpoint in oncology. This document details the mechanism of action, quantitative in vitro data, and relevant experimental protocols for studying **Wee1-IN-3** and similar molecules.

Introduction: Wee1 Kinase as a Therapeutic Target

Wee1 is a crucial nuclear protein kinase that acts as a gatekeeper for entry into mitosis, a critical phase of the cell cycle.[1][2][3] Its primary function is to regulate the G2/M checkpoint, providing an opportunity for cells to repair any DNA damage before they divide.[1][4][5] Wee1 carries out this function by catalyzing the inhibitory phosphorylation of Cyclin-Dependent Kinase 1 (CDK1), also known as Cdc2, at the Tyr15 residue.[5][6][7] This phosphorylation keeps the CDK1/Cyclin B complex in an inactive state, thereby arresting the cell cycle in the G2 phase.[1][6][7]

Many cancer cells have a defective G1 checkpoint, often due to mutations in the tumor suppressor gene p53.[1][4] This makes them heavily reliant on the G2/M checkpoint for DNA repair and survival.[4][8][9] By inhibiting Wee1, the G2/M checkpoint is abrogated, forcing these cancer cells to enter mitosis prematurely with damaged DNA.[10][11] This leads to a process known as mitotic catastrophe, a form of cell death, making Wee1 an attractive target for cancer therapy.[5][6][10]



Profile of Wee1-IN-3

Wee1-IN-3 (also known as JUN76288) is a potent, small-molecule inhibitor of Wee1 kinase.[12] It has been identified as a promising compound for cancer research due to its high selectivity and efficacy in preclinical models.

Table 1: Chemical and Physical Properties of Wee1-IN-3

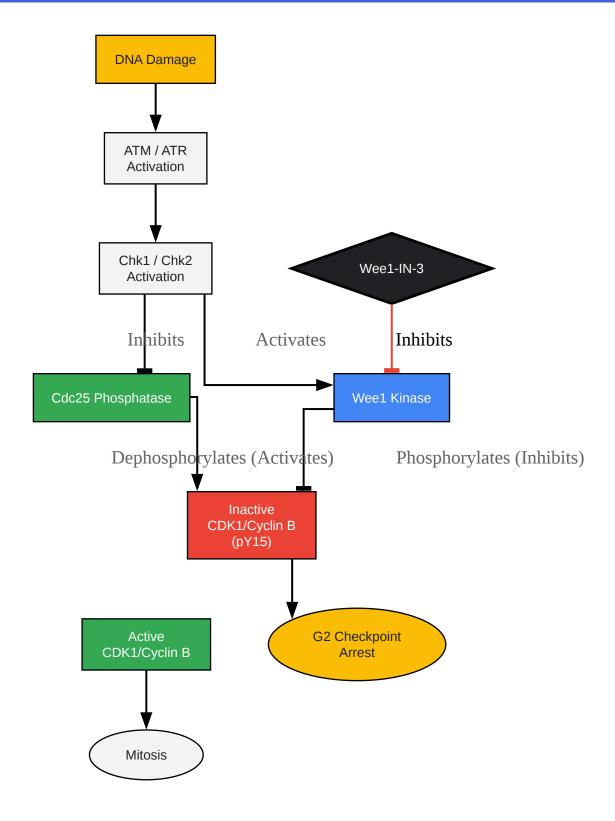
Property	Value	
Synonyms	JUN76288	
Molecular Formula	C28H31N7O2	
Molecular Weight	497.59 g/mol	
CAS Number	2272976-28-8	
Appearance	White to off-white solid	
Solubility	DMSO: 250 mg/mL (502.42 mM)	

Data sourced from MedChemExpress and TargetMol.[9][12]

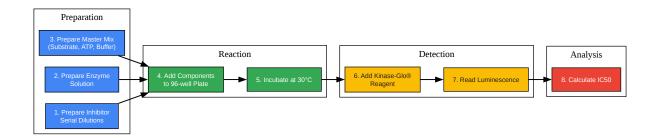
Mechanism of Action

Wee1-IN-3 functions as an ATP-competitive inhibitor of Wee1 kinase. By binding to the ATP-binding pocket of Wee1, it prevents the phosphorylation of its primary substrate, CDK1. The inhibition of Wee1 leads to a decrease in phosphorylated CDK1 (Tyr15), resulting in the accumulation of the active CDK1-cyclin B1 complex.[5] This hyperactivity of CDK1 drives cells to bypass the G2/M checkpoint and enter mitosis prematurely, even in the presence of DNA damage.[5][10] For cancer cells that rely on this checkpoint, this forced mitotic entry results in genomic instability and ultimately, mitotic catastrophe and apoptotic cell death.[5][13]

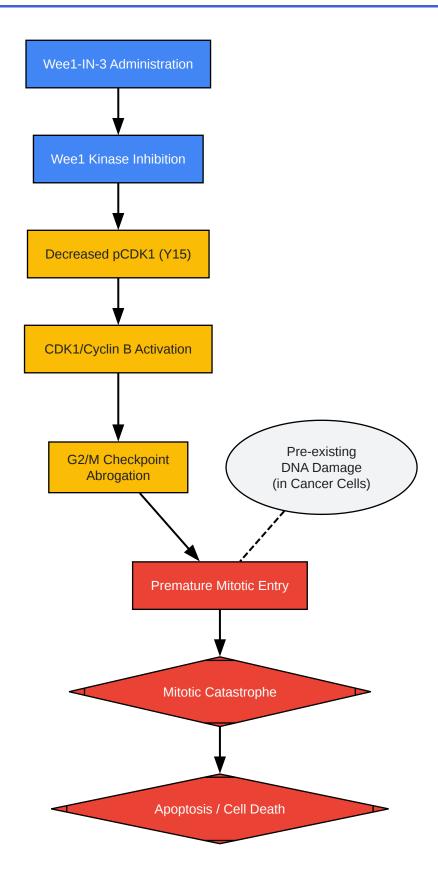












Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular Pathways: Targeting the Protein Kinase Wee1 in Cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. molbiolcell.org [molbiolcell.org]
- 4. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Wee1 kinase as a target for cancer therapy PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of G2/M Transition by Inhibition of WEE1 and PKMYT1 Kinases PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. WEE1 Inhibitor: Clinical Development PMC [pmc.ncbi.nlm.nih.gov]
- 11. What are the therapeutic applications for WEE1 inhibitors? [synapse.patsnap.com]
- 12. WEE1-IN-3 | Wee1 | TargetMol [targetmol.com]
- 13. WEE1 kinase inhibition reverses G2/M cell cycle checkpoint activation to sensitize cancer cells to immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Wee1-IN-3: A Technical Guide to a Selective Wee1
 Kinase Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:
 [https://www.benchchem.com/product/b8144684#wee1-in-3-as-a-selective-wee1-kinase-inhibitor]

Disclaimer & Data Validity:







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com